molecular formula C22H29NO B14250087 10-(9H-Carbazol-9-yl)decan-1-ol CAS No. 422269-07-6

10-(9H-Carbazol-9-yl)decan-1-ol

Cat. No.: B14250087
CAS No.: 422269-07-6
M. Wt: 323.5 g/mol
InChI Key: RPEBMLYKCQSOJL-UHFFFAOYSA-N
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Description

10-(9H-Carbazol-9-yl)decan-1-ol is a carbazole derivative featuring a 10-carbon alkyl chain terminated by a hydroxyl group. Carbazole derivatives are widely studied for their optoelectronic properties, thermal stability, and biological activities, as evidenced by the literature [1], [2], [6].

Properties

CAS No.

422269-07-6

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

10-carbazol-9-yldecan-1-ol

InChI

InChI=1S/C22H29NO/c24-18-12-6-4-2-1-3-5-11-17-23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h7-10,13-16,24H,1-6,11-12,17-18H2

InChI Key

RPEBMLYKCQSOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 10-(9H-Carbazol-9-yl)decan-1-ol with structurally related carbazole derivatives from the evidence, focusing on substituents, synthesis routes, key properties, and applications.

Compound Structure Synthesis Key Properties Applications Ref.
This compound Carbazole linked to a decanol chain via C10 spacer Not reported in evidence Hypothesized: Amphiphilic, potential for self-assembly, H-bonding via -OH group Speculative: Drug delivery, OLEDs N/A
Ethyl-2-(9H-carbazol-9-yl) acetate Carbazole attached to ethyl ester via acetyl group Reaction of 9H-carbazole with ethyl bromoacetate [7] Soluble in organic solvents; intermediate for hydrazide derivatives Precursor for anticancer agents [7]
2-(9H-Carbazol-9-yl) acetohydrazide Carbazole-acetylhydrazide Hydrazinolysis of ethyl ester [7] Reactive hydrazide group; forms thiosemicarbazides Antioxidant, anticancer scaffolds [7]
CAPI/CCAPI Carbazole-anthracene-phenanthroimidazole hybrids Suzuki coupling [1] High thermal stability (Td > 400°C), HLCT excited state Blue OLED emitters [1]
PAC Carbazole-phenanthroimidazole-anthracene Suzuki coupling [8] Hot-exciton fluorescent material; used in crystalline OLEDs OLED sensitizers [8]
CzAcSF Carbazole-sulfonyl-acridine hybrid Suzuki-Miyaura coupling [17] TADF emitter (EQEmax = 21.2%), HOMO = -5.89 eV, LUMO = -3.00 eV Solution-processed OLEDs [17]
HTMs 3a–c 4-(9H-Carbazol-9-yl)triphenylamine derivatives Suzuki coupling [6] High solubility in CH2Cl2; stable thin films Hole-transport materials (HTMs) [6]
1,3,4-Oxadiazole derivatives Carbazole linked to oxadiazole and substituted phenyl groups Cyclization with acetic anhydride [3] Antibacterial (MIC = 12.5–50 µg/mL), antifungal activity Antimicrobial agents [3]

Key Observations:

Structural Variations and Properties: Chain Length: Shorter chains (e.g., ethyl in ) enhance solubility in organic solvents, while longer chains (e.g., decanol in the target compound) may improve lipid membrane interactions or self-assembly [7]. Functional Groups: Terminal hydroxyl groups (hypothetical in the target compound) could enable hydrogen bonding, contrasting with esters () or sulfonyl groups (), which influence electronic properties and device efficiency [1], [17]. Heterocyclic Additions: Oxadiazole () or phenanthroimidazole () rings enhance thermal stability and optoelectronic performance.

Synthetic Routes :

  • Suzuki coupling dominates for aromatic systems (e.g., CAPI, PAC), enabling precise conjugation [1], [6].
  • Esterification and hydrazide formation are common for bioactive derivatives [3], [7].

Applications :

  • OLEDs : Carbazole-anthracene hybrids (CAPI, PAC) achieve high efficiency via hybridized local and charge-transfer (HLCT) states [1], [8].
  • Anticancer/Antimicrobial : Hydrazide and oxadiazole derivatives exhibit potent bioactivity, likely due to electron-deficient heterocycles [3], [7].
  • HTMs : Triphenylamine-carbazole derivatives form stable thin films for optoelectronics [6].

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